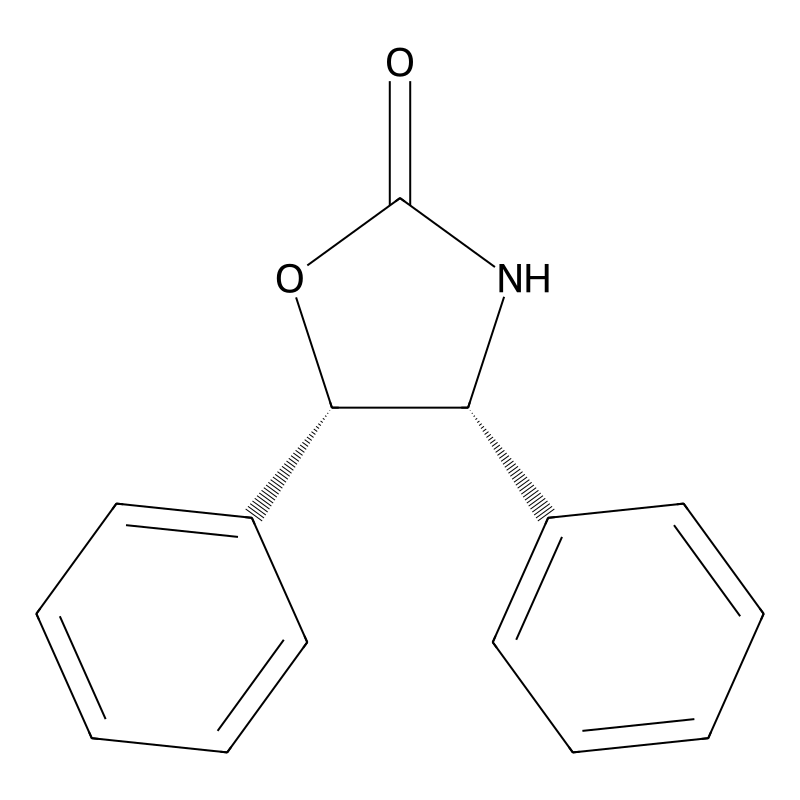

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Content Navigation

Standard Evans auxiliaries often fail with bulky substrates, yielding low d.r. and non-crystalline intermediates demanding column purification. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS 86286-50-2) provides extreme steric shielding from its rigid cis-diphenyl core, consistently achieving >200:1 d.r. after simple recrystallization. Enables scalable, chromatography-free purification for congested quaternary centers. In stock for R&D and bulk orders.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

The compound (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS: 86286-50-2) is a premium chiral auxiliary utilized in highly demanding asymmetric synthesis. Belonging to the Evans-type oxazolidinone family, this specific derivative is distinguished by the presence of two adjacent phenyl rings locked in a cis configuration. This structural motif creates an exceptionally rigid and sterically hindered environment, providing enhanced facial shielding during enolate alkylations, aldol additions, and Diels-Alder cycloadditions compared to standard mono-substituted analogs. For procurement and process chemistry teams, its primary value lies not only in maximizing diastereomeric excess (d.e.) for challenging substrates but also in the high crystallinity of its resulting adducts, which routinely enables chromatography-free purification and streamlined process scale-up .

Research Fit

Attempting to substitute (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone with more common, less expensive alternatives like (S)-4-benzyl-2-oxazolidinone or 4-isopropyl-2-oxazolidinone often results in critical process failures during complex syntheses. Generic mono-substituted auxiliaries frequently lack the necessary steric bulk to adequately differentiate the enolate faces when reacting with bulky or unreactive electrophiles, leading to unacceptable drops in diastereomeric ratios (e.g., falling below 85:15). Furthermore, the adducts formed by aliphatic or mono-aromatic oxazolidinones are often oils or low-melting solids that mandate resource-intensive preparative chromatography for diastereomer separation. In contrast, the rigid diphenyl core of the target compound ensures highly crystalline intermediates, meaning generic substitution directly sacrifices the ability to purify intermediates via scalable, cost-effective recrystallization workflows [1].

Substitution Risk

Substituting ditolyl or dinaphthyl congeners may shift stereochemical outcome; 5,5-diaryl scaffold alone does not guarantee equivalent de.

(4S,5R)-(-)-cis isomer (CAS 23204-70-8) provides reversed stereochemical course; CAS verification is critical for reproducible asymmetric synthesis.

5,5-Ditolyl analog may offer improved solubility; DIOZ may provide higher recovery. Reaction-specific validation recommended before switching auxiliary.

Superior Facial Discrimination in Aldol Additions

In comparative acetate aldol additions to complex ketone substrates, lithium enolates derived from the (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone auxiliary demonstrated superior facial shielding compared to standard mono-substituted Evans auxiliaries. For instance, during the synthesis of homocamptothecin derivatives, the 4,5-diphenyl auxiliary achieved a diastereomeric ratio (d.r.) of 91:9, significantly outperforming the standard 4-benzyl-2-oxazolidinone which yielded lower conversions and inferior selectivities (<85:15 d.r.) [1]. The dual phenyl rings in a cis-configuration create a highly restricted conformational pocket that tightly dictates the trajectory of the incoming electrophile.

| Evidence Dimension | Diastereomeric Ratio (d.r.) in Acetate Aldol Addition |

| Target Compound Data | 91:9 d.r. |

| Comparator Or Baseline | <85:15 d.r. (using standard 4-benzyl-2-oxazolidinone) |

| Quantified Difference | >6% absolute increase in diastereoselectivity and higher overall conversion. |

| Conditions | Lithium enolate addition to ketone electrophiles at -78 °C. |

Procuring this specific auxiliary minimizes the formation of undesired diastereomers in highly congested carbon-carbon bond formations, directly increasing the yield of the target API intermediate.

Chromatography-Free Purification via Crystallinity

A critical procurement advantage of the cis-4,5-diphenyl-2-oxazolidinone over aliphatic alternatives (e.g., 4-isopropyl variants) is the pronounced crystallinity of its aldol and alkylation adducts. In the commercial scale-up of Filibuvir intermediates, the initial aldol addition yielded a 93:7 d.r., which was subsequently upgraded to >200:1 d.r. through a single direct crystallization step [1]. This physical property effectively eliminates the need for preparative chromatography, a major bottleneck in pharmaceutical manufacturing.

| Evidence Dimension | Post-Isolation Diastereomeric Purity |

| Target Compound Data | >200:1 d.r. (achieved via direct crystallization of the diphenyl adduct) |

| Comparator Or Baseline | ~93:7 d.r. (pre-crystallization crude mixture) |

| Quantified Difference | Near-complete removal of the minor diastereomer without chromatographic purification. |

| Conditions | Isolation and direct crystallization of the beta-hydroxy alkynyl oxazolidinone adduct on a 100 kg scale. |

Selecting the diphenyl-substituted auxiliary enables scalable, chromatography-free purification workflows, drastically reducing solvent consumption and manufacturing cycle times.

Access to Non-Evans Syn Stereochemistry

While standard Evans auxiliaries are strictly optimized for "Evans syn" aldol products via boron enolates, the (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone can be deployed to access "non-Evans syn" stereocenters. Under specific lithium-mediated aldol conditions, this auxiliary provides the opposite absolute stereochemistry (non-Evans syn) with high diastereoselectivity (up to ~15:1 d.r.), a transformation that is poorly controlled or inaccessible when using standard 4-alkyl-2-oxazolidinones .

| Evidence Dimension | Stereochemical Outcome and Selectivity |

| Target Compound Data | ~15:1 d.r. for the "non-Evans syn" adduct |

| Comparator Or Baseline | Standard 4-alkyl auxiliaries (which default to Evans syn or give poor selectivity for non-Evans products) |

| Quantified Difference | Selective access to the opposite syn-diastereomer with >93% stereochemical purity. |

| Conditions | Lithium-mediated aldol reaction conditions. |

Buyers can utilize this single auxiliary framework to access divergent stereochemical architectures that would otherwise require entirely different, potentially more expensive chiral directing groups.

Chromatography-Free API Scale-Up

Because the adducts of (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone are highly crystalline, this compound is the optimal choice for early-phase and commercial API manufacturing where avoiding preparative HPLC is a strict process requirement. As demonstrated in the >100 kg scale synthesis of Filibuvir, the auxiliary allows diastereomeric ratios to be upgraded to >200:1 via simple recrystallization [1].

Congested Quaternary Stereocenter Synthesis

In discovery chemistry and complex total synthesis, standard auxiliaries often fail to provide adequate facial discrimination when reacting with bulky or unreactive electrophiles. The extreme steric shielding provided by the cis-diphenyl configuration makes this auxiliary the preferred reagent for constructing highly congested quaternary stereocenters with high conversion and selectivity [2].

Stereodivergent Polyketide & Macrolide Synthesis

For research programs requiring iterative aldol sequences, the ability of the 4,5-diphenyl auxiliary to access both "Evans syn" and "non-Evans syn" adducts simply by altering the metal enolate (e.g., switching from boron to lithium) provides a versatile, single-reagent solution for complex stereochemical arrays .

Application Fit

References

- [1] Puentener, K., et al. 'Synthesis of Filibuvir. Part I. Diastereoselective Preparation of a β-Hydroxy Alkynyl Oxazolidinone and Conversion to a 6,6-Disubstituted 2H-Pyranone.' Org. Process Res. Dev. 2013, 17, 12, 1531–1542.

- [2] Kernen, P., et al. 'Practical Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan via Asymmetric Acetate Aldol Additions to Pyridine Ketone Substrates.' J. Org. Chem. 2006, 71, 19, 7133–7145.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types

O4Si-4